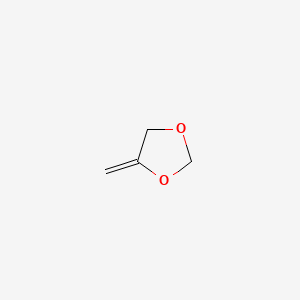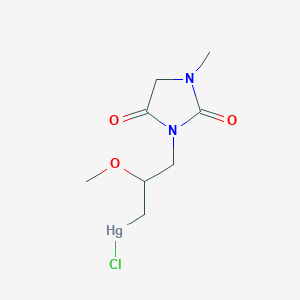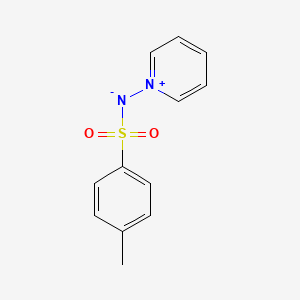
2,2-Dimethyl-3-(dimethylamino)-4'-(methylsulfonyl)-propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is a synthetic organic compound with a complex structure. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds, which undergo a series of reactions including alkylation, sulfonation, and amination. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-(dimethylamino)-propiophenone
- 4’-(Methylsulfonyl)-propiophenone
- 2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-benzophenone
Uniqueness
2,2-Dimethyl-3-(dimethylamino)-4’-(methylsulfonyl)-propiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in biochemical research.
Propiedades
Número CAS |
53207-38-8 |
|---|---|
Fórmula molecular |
C14H22ClNO3S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO3S.ClH/c1-14(2,10-15(3)4)13(16)11-6-8-12(9-7-11)19(5,17)18;/h6-9H,10H2,1-5H3;1H |
Clave InChI |
UBZSYQJIGPKFTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


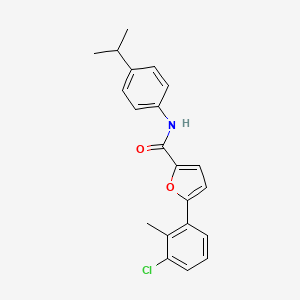
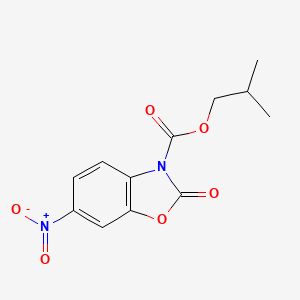
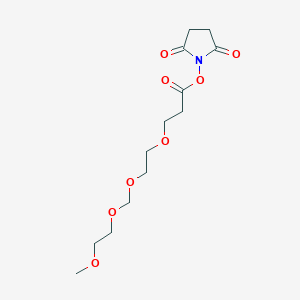
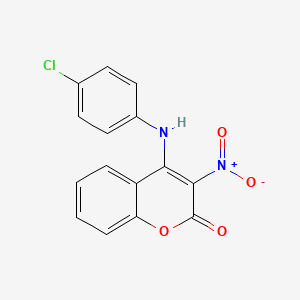

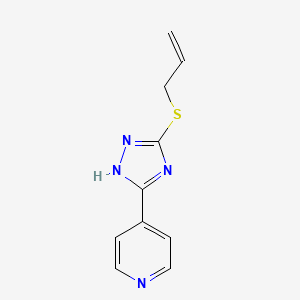
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
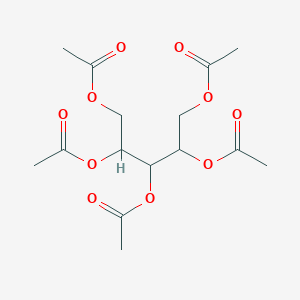

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
